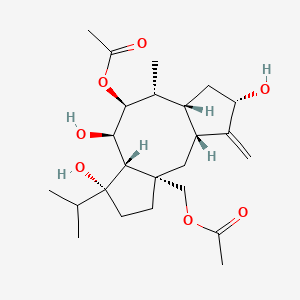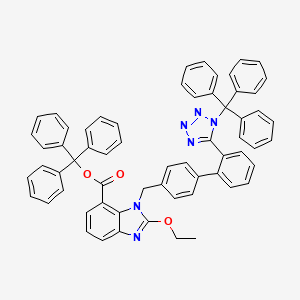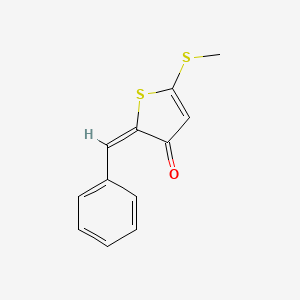
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a benzylidene group and a methylthio group attached to the thiophene ring, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between a benzaldehyde derivative and the thiophene ring.
Addition of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophenes.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The benzylidene and methylthio groups may play a role in binding to these targets.
Chemical Reactions: The thiophene ring and functional groups may participate in various chemical reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-Benzylidene-5-(methylthio)thiophene: Lacks the ketone group, which may affect its reactivity and properties.
2-Benzylidene-5-(methylthio)furan-3(2H)-one: Contains an oxygen atom in the ring instead of sulfur, leading to different chemical properties.
2-Benzylidene-5-(methylthio)pyrrole-3(2H)-one: Contains a nitrogen atom in the ring, which may influence its biological activity.
Uniqueness
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is unique due to the combination of the thiophene ring, benzylidene group, and methylthio group. This combination may impart distinct chemical reactivity and potential biological activities compared to similar compounds.
特性
CAS番号 |
113544-20-0 |
|---|---|
分子式 |
C12H10OS2 |
分子量 |
234.3 g/mol |
IUPAC名 |
2-benzylidene-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3 |
InChIキー |
DHFAGGXMBJSCHU-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
正規SMILES |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
同義語 |
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


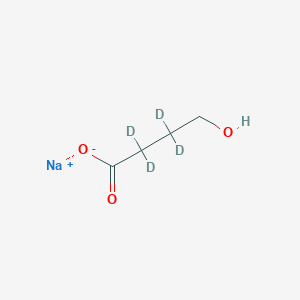
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)
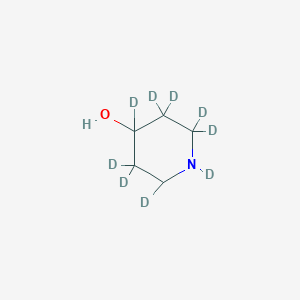

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)
